molecular formula C8H9BrO B2898476 5-Bromo-2,4-dimethylphenol CAS No. 74571-80-5

5-Bromo-2,4-dimethylphenol

Cat. No.: B2898476
CAS No.: 74571-80-5
M. Wt: 201.063
InChI Key: QKHNPALIFLTMJG-UHFFFAOYSA-N
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Description

5-Bromo-2,4-dimethylphenol (CAS 74571-80-5) is an organic aromatic compound of high interest in synthetic chemistry, serving as a versatile precursor and molecular building block. Its structure features a phenolic hydroxyl group with bromo and methyl substituents at the 5, 2, and 4 positions of the benzene ring, respectively . This specific arrangement confers unique reactivity and physical properties, making it a valuable intermediate in the development of more complex molecules. The primary research value of this compound lies in its application in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The presence of the bromine atom significantly enhances its reactivity in metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the formation of new carbon-carbon bonds . Furthermore, the phenolic hydroxyl group can participate in reactions with aldehydes and amines, forming intermediates relevant to the synthesis of compounds like pharmaceuticals and antioxidants . Its utility is demonstrated in synthetic pathways for complex molecules, including active pharmaceutical ingredients and specialized polymers . The methyl groups improve the compound's solubility in organic solvents, facilitating its use in various reaction conditions . As a standard in research laboratories, it is prized for its purity and stability. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications, or for any form of human or animal utilization.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2,4-dimethylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c1-5-3-6(2)8(10)4-7(5)9/h3-4,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKHNPALIFLTMJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1O)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 5 Bromo 2,4 Dimethylphenol

Regioselective Bromination Techniques in Phenolic Systems

The synthesis of 5-Bromo-2,4-dimethylphenol via direct bromination of 2,4-dimethylphenol (B51704) presents a significant regiochemical challenge. The hydroxyl group is a powerful activating ortho-para director, while the methyl groups also direct incoming electrophiles to their ortho and para positions. numberanalytics.combyjus.com Consequently, direct electrophilic aromatic substitution on 2,4-dimethylphenol would be expected to yield primarily 6-bromo-2,4-dimethylphenol, the product of substitution at the vacant position that is ortho to the hydroxyl group and para to one of the methyl groups. Overcoming this inherent electronic and steric preference requires advanced synthetic approaches.

Directed Electrophilic Aromatic Substitution Approaches

To achieve bromination at the C5 position, which is meta to the hydroxyl group, strategies must be employed to override the innate directing effects of the substituents. One such advanced approach involves performing the reaction in a superacid medium, which can alter the reaction mechanism from a standard electrophilic substitution to one involving a dienone-phenol rearrangement.

Research has shown that the bromination of certain phenols in trifluoromethanesulfonic acid can lead to products with bromine meta to the hydroxyl group. researchgate.net This transformation is believed to proceed through the formation of a bromodienone intermediate. researchgate.net In the case of 2,4-dimethylphenol, this pathway would involve the initial attack of the brominating agent at a position already occupied by a substituent (an ipso attack) or at an activated site, followed by a rearrangement to place the bromine at the thermodynamically favored or a sterically accessible position, which could include the C5 position under specific conditions.

Metal-Mediated and Catalytic Bromination Strategies

The use of metal catalysts in bromination reactions offers a powerful tool for controlling regioselectivity. Various transition metals have been explored for the bromination of phenols and other activated aromatic rings. nih.gov These catalysts can influence the outcome of the reaction by coordinating to the substrate or by modifying the nature of the brominating agent.

Vanadium complexes, for instance, have been studied for their ability to mimic the function of naturally occurring bromoperoxidase enzymes, which catalyze the oxidative bromination of organic substrates. researchgate.netresearchgate.net These enzymatic and biomimetic systems can exhibit different selectivities compared to classical chemical methods. Similarly, lanthanide catalysts, such as Lanthanum(III) nitrate (B79036) hexahydrate, have been employed to achieve highly regioselective monobromination of phenols and anilines, typically favoring the para-position. bibliomed.orgresearchgate.net While many reported methods achieve para-bromination with high selectivity, the development of catalysts that can direct bromination to a meta position in highly activated systems remains a focal point of research.

Below is a table summarizing various metal-mediated and catalytic systems used for the bromination of phenolic compounds, illustrating the conditions and observed regioselectivity.

Catalyst SystemBrominating AgentSubstrate ExampleMajor ProductReference
La(NO₃)₃·6H₂OBr₂Aniline (B41778)4-Bromoaniline researchgate.net
Fe₂O₃/ZeoliteBr₂TolueneBromo-Toluene mixture researchgate.net
Vanadium(V) Peroxo ComplexH₂O₂ / KBrPhenol (B47542) RedBromophenol Blue researchgate.net
[VIVOTPP(CN)₄]H₂O₂ / KBr2,6-Dimethylphenol4-Bromo-2,6-dimethylphenol (B182379) nih.gov
CuO/SiO₂-BromobenzenePhenol scientific.net

Oxidative Bromination Pathways and Reaction Mechanisms

Oxidative bromination provides an alternative to using hazardous molecular bromine. These methods typically involve the oxidation of a stable bromide salt, such as potassium bromide (KBr) or hydrogen bromide (HBr), in the presence of an oxidizing agent to generate an electrophilic bromine species in situ. researchgate.net Common oxidants include hydrogen peroxide (H₂O₂), (diacetoxyiodo)benzene (B116549) (PIDA), and Selectfluor. nih.govresearchgate.net

The reaction mechanism is believed to involve the formation of species like the bromonium ion (Br⁺) or hypobromous acid (HOBr), which then act as the electrophile. researchgate.net The choice of oxidant and reaction conditions can significantly influence the regioselectivity of the bromination. For example, a system using KBr with ZnAl–BrO₃⁻–layered double hydroxides has been shown to be highly effective for the para-monobromination of various phenols. mdpi.com Another mild and efficient method employs a combination of PIDA and aluminum tribromide (AlBr₃), which generates a potent electrophilic brominating agent. nih.gov These methods highlight the ongoing efforts to develop greener and more selective bromination protocols.

The following table details several oxidative bromination systems and their applications.

OxidantBromide SourceSubstrate ExampleMajor ProductReference
PIDAAlBr₃2-Naphthol1-Bromo-2-naphthol nih.gov
ZnAl–BrO₃⁻–LDHsKBr4-Methylphenol2-Bromo-4-methylphenol mdpi.com
H₂O₂HBr8-Aminoquinoline amidesC5-monobrominated product researchgate.net
SelectfluorBr⁻PhenolNot specified researchgate.net

Multistep Synthesis from Readily Available Precursors

Given the difficulties associated with the direct regioselective bromination of 2,4-dimethylphenol to obtain the 5-bromo isomer, multistep synthetic sequences starting from different, readily available precursors are often more practical and reliable.

Derivatization of Substituted Anilines via Diazotization-Halogenation

A classic and powerful strategy in aromatic chemistry for introducing a hydroxyl group is through the diazotization of a primary aromatic amine, followed by hydrolysis of the resulting diazonium salt. This approach can be effectively applied to the synthesis of this compound. The synthetic sequence begins with a strategically substituted aniline.

A plausible route starts with 3,5-dimethylaniline (B87155). The synthesis proceeds as follows:

Bromination of Aniline Precursor: 3,5-dimethylaniline is brominated to produce 4-bromo-3,5-dimethylaniline. chemicalbook.com This step positions the bromine atom correctly relative to the methyl groups.

Introduction of the Amino Group: The next conceptual step would involve introducing a functional group that can be converted to the final hydroxyl group. However, a more direct route involves starting with an aniline that already has the desired substitution pattern for conversion.

Transformation of Related Dimethylphenol Isomers

Another advanced strategy involves the synthesis of a more accessible isomer of bromo-2,4-dimethylphenol, followed by a chemical rearrangement to the desired 5-bromo product. Acid-catalyzed isomerization of bromophenols is a known process that can lead to the migration of a bromine atom around the aromatic ring. researchgate.net

This transformation often proceeds under strong acid conditions, such as in trifluoromethanesulfonic acid. The mechanism can involve the protonation of the ring, leading to the formation of a sigma complex, which then allows for the migration of the bromine atom. In some cases, the reaction may proceed via an ipso attack of a proton at the carbon bearing the bromine, leading to debromination, followed by rebromination at a different position. A related mechanism is the dienone-phenol rearrangement, where bromination at an activated position leads to a dienone intermediate which then rearranges under acidic conditions to furnish a rearranged bromophenol. researchgate.net This approach could potentially be used to convert an easily prepared isomer like 6-bromo-2,4-dimethylphenol into the more sterically hindered and electronically less favored this compound.

Sustainable and Green Chemistry Approaches in this compound Synthesis

In alignment with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for the synthesis of this compound. These strategies emphasize waste reduction, the use of safer solvents, and improved energy efficiency.

Solvent-free and solid-state reactions represent a significant advancement in green chemistry, minimizing pollution and reducing costs associated with solvent purchase, purification, and disposal. slideshare.net These techniques often lead to higher efficiency and selectivity compared to their solvent-based counterparts. slideshare.net

One prominent solid-state method is mechanochemistry, specifically ball-milling, which utilizes mechanical force to initiate reactions. For the monobromination of phenols, ball-milling with N-bromosuccinimide (NBS) has proven effective. thieme-connect.com This approach offers short reaction times and high regioselectivity at room temperature. thieme-connect.com The combination of an acidic catalyst with NBS can further enhance the efficiency of bromination reactions. thieme-connect.com For instance, the bromination of activated aromatic compounds using NBS and a solid acid catalyst like MCM-41-SO3H under ball-milling conditions proceeds rapidly and with high yields. thieme-connect.com

Another solventless approach involves heating a mixture of the reactants without any solvent. For example, the synthesis of related bisphenol compounds has been achieved by heating 2,4-dimethylphenol with an aldehyde under solvent-free conditions, catalyzed by a solid-supported acid like RGO-SO3H. rsc.org This method highlights the potential for producing derivatives of 2,4-dimethylphenol in an environmentally friendly manner.

Table 1: Comparison of Solvent-Based vs. Solvent-Free Bromination Techniques

Parameter Conventional Solvent-Based Method Solvent-Free (Ball-Milling) Method
Reagents 2,4-Dimethylphenol, Molecular Bromine (Br₂) 2,4-Dimethylphenol, N-bromosuccinimide (NBS)
Solvent Chlorinated hydrocarbons (e.g., Dichloromethane) None
Catalyst Lewis acids (optional) Solid acid (e.g., MCM-41-SO3H)
Temperature Often requires cooling or room temperature Room Temperature
Reaction Time Several hours Minutes to a few hours thieme-connect.com
Work-up Aqueous wash, extraction, solvent evaporation Filtration, minimal washing

| Environmental Impact | High (VOC emissions, hazardous waste) | Low (minimal waste) |

This table is generated based on principles described for similar phenolic brominations. thieme-connect.com

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. These benefits include enhanced safety due to smaller reaction volumes, superior heat and mass transfer, improved reproducibility, and simplified scale-up. stolichem.comthieme-connect.de

For halogenation reactions, which are often fast and highly exothermic, flow chemistry provides a safe and controllable environment. researchgate.net The precise dosing of reagents and efficient control of exotherms significantly enhances process safety. researchgate.net The synthesis of bromoarenes using molecular bromine in a microreactor is an example of an efficient and easy-to-handle continuous-flow system. researchgate.net

In the context of phenol derivatives, the electrochemical synthesis of biphenols from 2,4-dimethylphenol has been successfully scaled up using flow electrolysis cells. researchgate.net This continuous process simplifies heat management and benefits from a superior electrode surface-to-volume ratio compared to batch electrolysis. researchgate.net Applying these principles, a continuous-flow system for the bromination of 2,4-dimethylphenol could involve pumping a solution of the phenol and a brominating agent (like bromine or NBS) through a heated or catalytically packed tube reactor, allowing for rapid and controlled production of this compound.

Table 2: Batch vs. Flow Chemistry for Phenol Bromination

Feature Batch Processing Flow Chemistry / Continuous Processing
Reactor Large stirred tank Small tube or pipe microreactor thieme-connect.de
Heat Transfer Limited by surface-to-volume ratio Excellent, due to high surface-to-volume ratio stolichem.com
Safety Higher risk with exothermic reactions and hazardous materials stolichem.com Intrinsically safer due to small reactor volume stolichem.com
Scale-Up Requires larger reactors, "scaling-out" challenges Achieved by running longer or parallelizing reactors stolichem.com
Process Control Difficult to maintain uniform conditions Precise control over temperature, pressure, and residence time

| Efficiency | Can have lower yields and selectivity | Often produces higher yields and improved selectivity stolichem.com |

This table is generated based on general principles of flow chemistry. stolichem.comthieme-connect.de

Optimization and Scale-Up Considerations for this compound Production

Transitioning the synthesis of this compound from the laboratory to an industrial scale requires careful optimization of reaction parameters and consideration of catalyst performance and lifecycle.

Kinetic studies are crucial for understanding reaction mechanisms and optimizing parameters to maximize yield and selectivity while minimizing reaction time and by-product formation. For the synthesis of related dimethylphenols via hydrolysis of bromoxylenes, reaction temperature is a critical parameter, with a preferred range of 200–300 °C to achieve a fast and complete conversion. google.com Below this range, reaction rates are impractically slow. google.com

In the electrophilic bromination of phenols, the choice of brominating agent, solvent, and temperature significantly influences the outcome. rsc.org For example, in the PIDA–AlBr₃ system for phenol bromination, acetonitrile (B52724) was found to be a superior solvent to dichloromethane, and room temperature provided better yields than elevated temperatures. rsc.org The stoichiometry of reagents is also critical; controlling the amount of the brominating agent is essential to prevent the formation of di- or tri-brominated byproducts. Efficient stirring is another key factor in multiphasic systems to ensure fast and complete conversion. google.com

In an industrial setting, the efficiency, recovery, and reusability of catalysts are paramount for economic viability and environmental sustainability. For the synthesis of phenol derivatives, various catalytic systems have been explored. In the copper-catalyzed hydrolysis of bromoxylenes, the catalyst can be recovered by simple filtration after the reaction and recycled for subsequent batches. google.com

In the synthesis of bisphenolic antioxidants using 2,4-dimethylphenol, a sulfonated reduced graphene oxide (RGO-SO3H) catalyst demonstrated high efficiency and could be recovered by filtration and reused for at least seven cycles without a significant loss in catalytic activity. rsc.org Similarly, vanadium-based complexes used for the biomimetic bromination of phenols like 2,4-dimethylphenol have also shown potential for recyclability. nih.gov The development of robust, easily separable, and reusable catalysts is a key goal for the large-scale production of this compound.

Table 3: List of Chemical Compounds

Compound Name
This compound
N-bromosuccinimide (NBS)
2,4-dimethylphenol
Dichloromethane
Acetonitrile
Aluminum tribromide (AlBr₃)
(Diacetoxyiodo)benzene (PIDA)
Reduced graphene oxide (RGO)
3,4-dimethylphenol

Chemical Reactivity and Derivatization Pathways of 5 Bromo 2,4 Dimethylphenol

Electrophilic Aromatic Substitution (EAS) Reactions of the Aromatic Ring

The electron-donating nature of the hydroxyl and methyl groups in 5-bromo-2,4-dimethylphenol activates the aromatic ring towards electrophilic attack. The positions ortho and para to the powerful hydroxyl activating group are the most likely sites for substitution. However, considering the existing substituents, the primary positions available for electrophilic attack are C6 (ortho to the hydroxyl group) and C3 (meta to the hydroxyl group). The directing effects of the substituents play a crucial role in determining the positional selectivity of these reactions.

Nitration and Sulfonation Reactions and Positional Selectivity

Nitration: The nitration of substituted phenols is a well-established electrophilic aromatic substitution reaction. masterorganicchemistry.com In the case of 4-bromo-2,6-dimethylphenol (B182379), a related compound, nitration with fuming nitric acid or nitrogen dioxide can lead to complex mixtures, including products of nitro-debromination where the bromine atom is replaced by a nitro group. publish.csiro.au For this compound, nitration would be expected to occur at the position most activated by the hydroxyl group and not sterically hindered. The C6 position is ortho to the hydroxyl group and is a likely candidate for nitration. Research on the nitration of 2,4,6-tribromo-sym-xylenol has shown that treatment with nitrous acid can lead to the replacement of a bromine atom with a nitro group. uni.edu The use of cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) has been shown to be a mild and regioselective method for the ortho-mononitration of various phenols, which could potentially be applied to this compound to achieve selective nitration at the C6 position. arkat-usa.org

Sulfonation: Sulfonation of aromatic compounds is another key electrophilic aromatic substitution reaction. masterorganicchemistry.com The synthesis of 2,4-dimethylphenol (B51704) itself can be achieved through the sulfonation of m-xylene (B151644) followed by alkali melting and acidification. chemicalbook.comchemicalbook.com For this compound, sulfonation would likely occur at the most activated and sterically accessible position on the ring. Given the ortho, para-directing nature of the hydroxyl group, the C6 position is a probable site for sulfonation. However, detailed studies on the direct sulfonation of this compound are not extensively documented in the provided results.

Friedel-Crafts Alkylation and Acylation on the Halogenated Phenol (B47542)

Friedel-Crafts reactions are a cornerstone of C-C bond formation on aromatic rings. rsc.orgnih.gov These reactions involve the alkylation or acylation of an aromatic ring in the presence of a Lewis acid catalyst. rsc.org

Friedel-Crafts Acylation: A documented example of a Friedel-Crafts reaction involving a related compound is the acylation of 1-bromo-2,4-dimethylbenzene (B107640) with 3-chloropropanoyl chloride in the presence of aluminum trichloride, which yields 1-(5-bromo-2,4-dimethylphenyl)-3-chloropropan-1-one with a high yield of 99%. lookchem.com This suggests that the aromatic ring of this compound would be reactive towards Friedel-Crafts acylation, likely at the C6 position due to the directing effect of the hydroxyl group.

Friedel-Crafts Alkylation: While specific examples for this compound are not provided, the general principles of Friedel-Crafts alkylation suggest that it would also occur on the activated aromatic ring. rsc.org However, phenols can sometimes undergo O-alkylation as a competing reaction, and the choice of catalyst and reaction conditions would be crucial to favor C-alkylation.

Nucleophilic Aromatic Substitution (SNAr) at the Bromine Center

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of aryl halides, particularly those activated by electron-withdrawing groups. ulaval.camasterorganicchemistry.comulaval.ca The reaction proceeds through an addition-elimination mechanism involving a Meisenheimer complex intermediate. masterorganicchemistry.comlibretexts.org

Direct Displacement of Bromine by Various Nucleophiles

While the hydroxyl and methyl groups are electron-donating, which generally disfavors SNAr, the reaction can still proceed under certain conditions, especially with strong nucleophiles or at elevated temperatures. For instance, the hydrolysis of a mixture of 2,3-dimethyl-bromobenzene and 3,4-dimethyl-bromobenzene to their corresponding phenols can be achieved in an aqueous alkaline solution. google.com This indicates that the bromine atom can be displaced by a hydroxyl group.

In a related context, studies on the reactions of electron-deficient aryl halides with phenols have shown that diaryl ethers can be formed via an SNAr mechanism at high temperatures, even with less activated aryl iodides. ulaval.ca This suggests that the bromine atom in this compound could potentially be displaced by various nucleophiles such as alkoxides, amines, and thiolates, although likely requiring forcing conditions due to the electron-rich nature of the ring.

Mechanistic Investigations of SNAr in Halogenated Phenols

The mechanism of SNAr reactions is well-studied. masterorganicchemistry.com The rate of reaction is influenced by the nature of the leaving group (with F > Cl > Br > I) and the presence of electron-withdrawing groups ortho or para to the leaving group, which stabilize the negatively charged Meisenheimer intermediate. masterorganicchemistry.com In the case of this compound, the electron-donating hydroxyl and methyl groups would destabilize this intermediate, making the SNAr reaction less favorable compared to aryl halides with electron-withdrawing substituents. masterorganicchemistry.com However, the reaction can still occur, and mechanistic studies on similar systems highlight the importance of reaction temperature and the nature of the nucleophile and solvent. ulaval.ca

Metal-Catalyzed Cross-Coupling Reactions of this compound

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl bromides are excellent substrates for these transformations. nih.govnih.govacs.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is one of the most widely used cross-coupling reactions. mdpi.comnih.gov this compound would be an ideal candidate for this reaction. For instance, a method for the synthesis of new isoxazole (B147169) derivatives involves a Suzuki coupling reaction with 4-bromo-2,6-dimethylphenol, a closely related compound. oup.com Similarly, 2,4-dimethylphenylboronic acid can be reacted with 5-bromo-2-methylaniline (B1273131) in a Suzuki-Miyaura coupling. evitachem.com These examples strongly suggest that this compound can be effectively coupled with various boronic acids or their esters to form biaryl compounds.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines. rsc.orgbeilstein-journals.orgacs.org This reaction is highly versatile and tolerates a wide range of functional groups. An example shows the amination of 1-bromo-2,4-dimethylbenzene with morpholine (B109124) using a palladium catalyst to give 4-(2,4-dimethylphenyl)morpholine in high yield. lookchem.com This demonstrates the feasibility of applying the Buchwald-Hartwig amination to this compound to introduce various amine functionalities.

Heck Coupling: The Heck reaction involves the coupling of an unsaturated compound (like an alkene) with an aryl halide. liverpool.ac.uk A related compound, 1-bromo-2,4-dimethylbenzene, undergoes a Heck cross-coupling reaction with n-butyl acrylate (B77674) to form (E)-n-butyl 3-(2,4-dimethylphenyl)acrylate. lookchem.com This indicates that this compound could also be utilized in Heck reactions to form substituted styrenes or other vinylated products.

Ullmann-type Reactions: Copper-catalyzed Ullmann-type reactions are also used for the formation of C-O and C-S bonds. For example, 1-bromo-2,4-dimethylbenzene can be coupled with 2-amino-benzenethiol in the presence of copper(I) iodide to form 2-(2,4-dimethylphenylsulphanyl)benzeneamine. lookchem.com A protocol for the arylation of 3,5-dimethylphenol (B42653) with chlorobenzene (B131634) using a copper catalyst has also been reported. researchgate.net These findings suggest that this compound could undergo copper-catalyzed coupling with various nucleophiles.

Below is a table summarizing some of the potential and documented reactions of this compound and related compounds.

Reaction TypeReagents and ConditionsProduct TypeYield (%)Reference
Friedel-Crafts Acylation3-chloropropanoyl chloride, AlCl₃, CS₂Ketone99 lookchem.com
Buchwald-Hartwig AminationMorpholine, Pd(OAc)₂, NaOtBu, 1,4-dioxaneArylamine90 lookchem.com
Heck Couplingn-butyl acrylate, K₃PO₄, Pd(II) catalyst, NMPVinylated arene88 lookchem.com
Ullmann-type Coupling2-amino-benzenethiol, CuIAryl sulfide89 lookchem.com

Suzuki-Miyaura Coupling with Organoboron Reagents

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex. rsc.orgwordpress.com This reaction is exceptionally tolerant of a wide range of functional groups, making it highly suitable for complex molecules like this compound. dicp.ac.cnresearchgate.net The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. rsc.org

For this compound, the C-Br bond serves as the electrophilic site for coupling with various organoboron reagents, such as arylboronic acids or their esters. This pathway allows for the synthesis of a diverse array of biaryl structures, where the 2,4-dimethylphenol moiety is linked to another aromatic or heteroaromatic ring. The reaction conditions are generally mild, typically requiring a palladium source, a phosphine (B1218219) ligand, and a base. nih.gov

Reactant A (Aryl Halide) Reactant B (Organoboron Reagent) Typical Catalyst System Product Type
This compoundArylboronic Acid (Ar-B(OH)₂)Pd(OAc)₂ / Phosphine Ligand, Base (e.g., K₂CO₃)5-Aryl-2,4-dimethylphenol
This compoundVinylboronic AcidPd(PPh₃)₄, Base (e.g., Na₂CO₃)5-Vinyl-2,4-dimethylphenol
This compoundAlkylboranePdCl₂(dppf), Base (e.g., Cs₂CO₃)5-Alkyl-2,4-dimethylphenol

Sonogashira and Heck Coupling for C-C Bond Formation

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed methods like the Sonogashira and Heck couplings are pivotal for C-C bond formation starting from aryl halides. gold-chemistry.org

The Sonogashira coupling specifically forges a bond between an aryl halide and a terminal alkyne. gold-chemistry.orgrsc.org This reaction is typically co-catalyzed by palladium and copper salts and proceeds in the presence of a base. gold-chemistry.orgwashington.edu It is a powerful method for constructing aryl-alkyne architectures. For this compound, this reaction would introduce an alkynyl substituent at the C5 position, a valuable precursor for creating more complex conjugated systems. nih.govresearchgate.net

The Heck coupling reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, with the release of a hydrogen halide that is neutralized by a base. academie-sciences.fr This reaction provides a direct route to introduce vinyl or substituted vinyl groups onto the phenolic ring of this compound. Such products are useful intermediates in polymer science and the synthesis of complex organic molecules. medchemexpress.com

Reaction Type Coupling Partner Typical Catalyst System Product Type
Sonogashira CouplingTerminal Alkyne (R-C≡CH)PdCl₂(PPh₃)₂ / CuI, Base (e.g., Et₃N)5-(Alkynyl)-2,4-dimethylphenol
Heck CouplingAlkene (CH₂=CHR)Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N)5-(Vinyl)-2,4-dimethylphenol

Buchwald-Hartwig Amination and Other C-N/C-O Linkage Formations

The formation of carbon-heteroatom bonds is crucial for synthesizing compounds with applications in pharmaceuticals and materials science. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. rsc.orgbeilstein-journals.org This reaction has broad scope, accommodating primary and secondary alkyl and aryl amines. acs.org Applying this methodology to this compound would allow for the direct introduction of an amino group at the C5 position, leading to novel aniline (B41778) derivatives. The reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong base. purdue.edu

Analogous palladium-catalyzed C-O coupling reactions can be used to form diaryl ethers. While less common than C-N coupling, these reactions involve coupling the aryl bromide with a phenol in the presence of a suitable catalyst system. This would allow this compound to be linked to another phenolic compound through an ether linkage.

Reaction Type Coupling Partner Typical Catalyst System Product Type
Buchwald-Hartwig AminationPrimary/Secondary Amine (R¹R²NH)Pd₂(dba)₃ / Ligand (e.g., BINAP), Base (e.g., NaOt-Bu)5-(R¹,R²-amino)-2,4-dimethylphenol
Buchwald-Hartwig C-O CouplingAlcohol/Phenol (R-OH)Pd(OAc)₂ / Ligand, Base (e.g., Cs₂CO₃)5-(Alkoxy/Phenoxy)-2,4-dimethylphenol

Functionalization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a dominant functional group that readily participates in a variety of chemical transformations.

Etherification and Esterification Reactions

Etherification of the hydroxyl group on this compound can be readily achieved under Williamson ether synthesis conditions. This involves deprotonation of the phenol with a base, such as potassium carbonate, to form the more nucleophilic phenoxide, which then displaces a halide from an alkyl halide. A documented example for the closely related isomer, 4-bromo-3,5-dimethylphenol, involves its reaction with 2-chloroethanol (B45725) in the presence of potassium carbonate to yield the corresponding phenoxy-ethanol derivative.

Esterification is another common transformation. Phenols can be acylated using acid chlorides or anhydrides in the presence of a base or a Lewis acid catalyst to form the corresponding phenyl esters. google.com For instance, reaction with acetic anhydride (B1165640) would yield 5-bromo-2,4-dimethylphenyl acetate.

Reaction Type Reagent Typical Conditions Product
EtherificationAlkyl Halide (e.g., 2-Chloroethanol)Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile), Reflux2-((5-Bromo-2,4-dimethyl)phenoxy)ethanol
EsterificationAcid Anhydride (e.g., Acetic Anhydride)Base (e.g., Pyridine) or Acid Catalyst5-Bromo-2,4-dimethylphenyl acetate

Phenol Oxidation and Quinone Formation

Phenols, particularly those with electron-donating groups like methyl substituents, can be oxidized to form quinones. acs.org The oxidation of hindered phenols can proceed through phenoxy radical intermediates. acs.org Depending on the oxidant and reaction conditions, this compound could potentially be oxidized to a corresponding benzoquinone derivative. Strong oxidizing agents are typically employed for this transformation. The oxidation of related brominated dimethylphenols to quinone derivatives has been noted in the literature. smolecule.com

Transformations Involving the Methyl Substituents

The methyl groups on the aromatic ring are generally less reactive than the C-Br bond or the phenolic hydroxyl group. However, under specific conditions, they can undergo functionalization. Benzylic positions (the carbon atom of the methyl group attached to the aromatic ring) can be susceptible to radical halogenation or oxidation. For instance, strong oxidizing agents under harsh conditions could potentially oxidize the methyl groups to carboxylic acids. However, specific documented examples of transformations involving the methyl substituents of this compound are not prevalent in the surveyed literature, as reactions at the bromine and hydroxyl sites are typically more facile and synthetically useful. General reactions like side-chain oxidation are theoretically possible but would likely require careful selection of reagents to avoid competing reactions at the other functional groups.

Benzylic Halogenation and Subsequent Reactions

The methyl groups of this compound are susceptible to free-radical halogenation at the benzylic positions. The bromination of 2,4-dimethylphenol can lead to a variety of products depending on the reaction conditions. rsc.org Further bromination of 6-bromo-2,4-dimethylphenol can yield 6-bromo-4-bromomethyl-2-methylphenol or 6-bromo-2,4-bis(bromomethyl)phenol. rsc.org The latter is formed through a free-radical process. rsc.orgcdnsciencepub.com

The resulting benzylic halides are versatile intermediates for further derivatization. For instance, the bromomethyl groups can undergo nucleophilic substitution reactions. This allows for the introduction of various functional groups, opening pathways to a wide range of derivatives. The synthesis of 2,6-bis-(bromomethyl)-4-alkyl phenols highlights the utility of bromomethylation reactions on phenolic compounds. acs.org

Oxidation of Methyl Groups to Carboxylic Acid Derivatives

The methyl groups on the aromatic ring of this compound can be oxidized to carboxylic acids. Strong oxidizing agents are typically required for this transformation. The oxidation of methyl groups to carboxylic acids is a common transformation in organic synthesis, often proceeding through a series of two-electron oxidations. harvard.edu

A related and synthetically useful reaction is the conversion of the phenolic hydroxyl group into a phenoxyacetic acid derivative. This is commonly achieved through the Williamson ether synthesis, where the phenol is reacted with an α-haloacetic acid ester, such as ethyl 2-bromoacetate, in the presence of a base, followed by hydrolysis. scielo.brresearchgate.net For example, 2,4-dimethylphenol can be refluxed with ethyl 2-bromoacetate and potassium hydroxide (B78521) to yield ethyl 2-(2,4-dimethylphenoxy)acetate, which can be further converted to other derivatives. scielo.brresearchgate.netscilit.com This pathway is a common strategy for synthesizing phenoxyacetic acid derivatives, which are a known class of biologically active molecules. jetir.org The synthesis of 2,6-dimethyl phenoxyacetic acid from 2,6-xylenol and bromoacetic acid has been described, illustrating a similar transformation. google.com

Photochemical and Electrochemical Properties and Reactivity

The photochemical and electrochemical behavior of phenolic compounds is an area of active research. The presence of bromine and methyl substituents on the phenol ring influences these properties.

Photochemical Properties: Phenolic compounds can undergo photochemical reactions, often involving the phenolic hydroxyl group and substituents on the aromatic ring. For instance, 2,4,6-tribromo-3,4-dimethylcyclohexa-2,5-dienone, a product of the bromination of 3,4-dimethylphenol, rearranges to give 2,6-dibromo-4-bromomethyl-3-methylphenol when exposed to light at room temperature. rsc.org While specific studies on the direct photochemistry of this compound are not prevalent in the provided results, the behavior of structurally similar compounds suggests that it may be susceptible to photochemical transformations. The photophysical and photochemical properties of related complex structures, such as zinc phthalocyanines with substituted phenoxy groups, are often investigated to understand their behavior in applications like photodegradation. researchgate.net

Electrochemical Properties: The electrochemical oxidation of phenols is a well-studied process. The oxidation potential of a phenol is influenced by the electronic nature of its substituents. The amino and hydroxyl groups of 4-amino-3,5-dimethylphenol, for example, allow it to participate in redox reactions, and its oxidation potentials have been studied using cyclic voltammetry. This technique is also used to study the electrochemical properties of organoboron compounds, where it was found that an organoborate had a much lower oxidation potential compared to its corresponding organoborane. researchgate.net The electrochemical oxidation of hindered phenols, such as 2,4,6-tri-t-butylphenol, leads to the formation of phenoxy radicals. acs.org While direct electrochemical data for this compound is limited in the search results, it is expected to undergo electrochemical oxidation, with the bromo and dimethyl substituents influencing its reactivity and oxidation potential.

Interactive Data Table: Reaction Pathways of Dimethylphenol Derivatives

PrecursorReagentsProductReaction Type
2,4-DimethylphenolBromine6-Bromo-2,4-dimethylphenol, 6-Bromo-4-bromomethyl-2-methylphenol, or 6-bromo-2,4-bis(bromomethyl)phenolBenzylic Halogenation
2,4-DimethylphenolEthyl 2-bromoacetate, KOHEthyl 2-(2,4-dimethylphenoxy)acetateWilliamson Ether Synthesis
3,4-DimethylphenolBromine2,4,6-tribromo-3,4-dimethylcyclohexa-2,5-dienoneBromination
2,4,6-tribromo-3,4-dimethylcyclohexa-2,5-dienoneLight2,6-dibromo-4-bromomethyl-3-methylphenolPhotochemical Rearrangement

Advanced Spectroscopic and Structural Elucidation of 5 Bromo 2,4 Dimethylphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR spectra offer the primary insight into the molecular skeleton of 5-Bromo-2,4-dimethylphenol. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while the splitting patterns in the ¹H spectrum reveal proton-proton coupling.

The ¹H NMR spectrum is expected to show four distinct signals. The phenolic hydroxyl (-OH) proton typically appears as a broad singlet, with a chemical shift that can vary depending on solvent, concentration, and temperature due to hydrogen bonding. libretexts.org The two aromatic protons are chemically non-equivalent and appear as singlets because they have no adjacent protons for spin-spin coupling. The two methyl groups are also in different environments and are therefore expected to resonate as two separate singlets, each integrating to three protons.

The ¹³C NMR spectrum will display eight signals, corresponding to each unique carbon atom in the molecule. The positions of these signals, particularly for the aromatic carbons, are influenced by the electronic effects of the hydroxyl, bromo, and methyl substituents. The carbon atom bonded to the hydroxyl group (C-1) is typically deshielded, while the carbon bearing the bromine atom (C-5) is also significantly affected.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound (Note: These are predicted values. Experimental values may vary based on solvent and conditions.)

¹H NMR δ (ppm)MultiplicityIntegrationAssignment
Hydroxyl~5.0broad s1HOH
Aromatic~7.2s1HH-6
Aromatic~6.9s1HH-3
Methyl~2.3s3HCH₃ at C-4
Methyl~2.2s3HCH₃ at C-2
¹³C NMR δ (ppm)Assignment
Aromatic~151C-1 (C-OH)
Aromatic~135C-4 (C-CH₃)
Aromatic~132C-6 (C-H)
Aromatic~130C-3 (C-H)
Aromatic~125C-2 (C-CH₃)
Aromatic~118C-5 (C-Br)
Methyl~20CH₃ at C-4
Methyl~16CH₃ at C-2

To confirm the assignments from 1D NMR and establish the precise connectivity of the atoms, two-dimensional NMR experiments are employed. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. i.moscow For this compound, no cross-peaks would be expected between the aromatic protons as they are not adjacent. This lack of correlation confirms their positions relative to the substituents.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). nih.gov It would be used to definitively link the proton signals for H-3 and H-6 to their corresponding carbon signals (C-3 and C-6) and the methyl proton signals to their respective methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (long-range ¹H-¹³C couplings). It is particularly powerful for connecting structural fragments and positioning substituents. nih.gov For instance, the protons of the methyl group at C-2 would show correlations to C-1, C-2, and C-3. The protons of the methyl group at C-4 would show correlations to C-3, C-4, and C-5. These correlations would unambiguously confirm the substitution pattern on the aromatic ring.

While solution-state NMR provides data on molecules in a dissolved, mobile state, solid-state NMR (ssNMR) offers insights into the structure, packing, and dynamics of molecules in their native crystalline or amorphous solid forms. preprints.org For this compound, ssNMR could provide valuable information that is inaccessible in solution.

Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution ¹³C spectra of solids. Small differences in chemical shifts compared to the solution state can indicate the effects of intermolecular interactions, such as hydrogen bonding and crystal packing. rsc.org If the compound crystallizes in a unit cell with multiple, non-equivalent molecules (polymorphism), ssNMR can resolve separate signals for each distinct molecular conformation.

Furthermore, ssNMR can probe molecular dynamics. sfasu.edu For example, variable temperature experiments could be used to study the rotation of the methyl groups or other dynamic processes within the crystal lattice. Although specific ssNMR studies on this compound are not prevalent in the literature, the techniques have been successfully applied to other phenols to investigate their interactions and immobilization in various matrices. sfasu.edu

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and can be used to study molecular structure and bonding.

The IR and Raman spectra of this compound are dominated by vibrations associated with its key functional groups: the hydroxyl (-OH) group, the methyl (-CH₃) groups, the aromatic ring, and the carbon-bromine (C-Br) bond. Detailed vibrational assignments can be made by comparison with similar substituted phenols. acs.org

Table 2: Characteristic Vibrational Frequencies for this compound

Wavenumber (cm⁻¹)IntensityAssignmentVibrational Mode
~3600 (in dilute solution)Sharp, MediumFree O-HStretching
~3400 (solid state)Broad, StrongHydrogen-bonded O-HStretching
3100-3000Medium-WeakAromatic C-HStretching
2980-2850MediumAliphatic C-H (in CH₃)Stretching
~1600, ~1480Strong-MediumAromatic C=CStretching
~1450MediumC-H (in CH₃)Asymmetric Bending
~1375MediumC-H (in CH₃)Symmetric Bending
~1230StrongC-O (phenolic)Stretching
~1150MediumIn-plane C-HBending
~600Medium-StrongC-BrStretching

Vibrational spectroscopy is particularly sensitive to hydrogen bonding. researchgate.net The O-H stretching vibration is the most informative probe for this interaction. In a dilute solution of this compound in a non-polar solvent like carbon tetrachloride, intermolecular hydrogen bonding is minimized, and a sharp absorption band corresponding to the "free" O-H stretch is observed around 3600 cm⁻¹. acs.org

In the pure solid state or in a concentrated solution, the molecules associate via intermolecular hydrogen bonds (O-H···O). This interaction weakens the O-H bond, causing the stretching frequency to shift to a lower wavenumber (typically 3200-3400 cm⁻¹) and the absorption band to become significantly broader and more intense. The magnitude of this shift provides a qualitative measure of the hydrogen bond strength.

For this compound, intramolecular hydrogen bonding between the -OH group and the adjacent bromine atom is not sterically favored. Therefore, intermolecular hydrogen bonding is the dominant interaction governing the association of these molecules in the condensed phase. Analysis of the O-H band shape and position under various conditions (temperature, concentration, solvent polarity) can thus provide a detailed picture of the conformational and associative behavior of the molecule. researchgate.net

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a powerful technique for probing the electronic structure of molecules. For this compound, the analysis focuses on the electronic transitions within the molecule and how these are influenced by the chemical environment.

Electronic Transitions and Chromophore Analysis in Solution

The UV-Vis spectrum of this compound is primarily determined by its chromophore, which is the substituted benzene (B151609) ring. The hydroxyl (-OH), bromine (-Br), and two methyl (-CH₃) groups attached to the ring act as auxochromes, modifying the absorption characteristics of the benzene chromophore. The absorption bands observed in the UV region arise from π → π* transitions of the electrons in the aromatic ring.

In a neutral solution, phenols typically exhibit two main absorption bands. 9afi.comcdnsciencepub.com For the parent compound, phenol (B47542), these bands appear around 210 nm and 270 nm. The introduction of substituents alters the position (wavelength) and intensity (molar absorptivity) of these bands. While specific experimental data for this compound is not widely published, the expected absorption maxima can be inferred from related compounds. For instance, 2,4-dimethylphenol (B51704) has absorption maxima at approximately 220 nm and 279 nm. nist.gov The bromine atom, being an electron-withdrawing group via induction but an electron-donating group via resonance, will further influence these transitions. Generally, halogen substitution can lead to a red-shift (bathochromic shift) of the absorption bands. nih.gov

Table 1: Expected UV-Vis Absorption Data for this compound and Related Compounds
Compoundλmax 1 (nm)λmax 2 (nm)Transition Type
Phenol~210~270π → π
2,4-Dimethylphenol~220~279π → π
This compound (Predicted)~220-230~280-290π → π*

Solvent Effects on UV-Vis Spectra and Electronic Structure

The polarity of the solvent can significantly impact the UV-Vis spectrum of phenolic compounds. smacgigworld.comacs.org Polar solvents can form hydrogen bonds with the hydroxyl group of the phenol, which affects the energy levels of the ground and excited states. For π → π* transitions, an increase in solvent polarity typically causes a small red-shift (bathochromic shift) in the absorption maximum. acs.org

A more pronounced effect is observed with changes in pH. In a basic solution, the phenolic proton is removed to form the phenoxide ion. smacgigworld.combspublications.net This increases the electron-donating ability of the oxygen atom, leading to extended conjugation. The result is a significant red-shift and an increase in the intensity of the absorption bands (hyperchromic effect). smacgigworld.combspublications.net For phenol, the band at 270 nm shifts to about 287 nm in the phenoxide form. bgu.ac.il A similar, if not more pronounced, effect would be expected for this compound.

Table 2: Influence of Solvent and pH on Phenolic UV-Vis Spectra
ConditionEffect on λmaxReasonCitation
Increasing Solvent Polarity (e.g., Hexane to Ethanol)Small Bathochromic (Red) ShiftStabilization of the π* excited state through dipole-dipole interactions. smacgigworld.comacs.org
Basic pH (Phenoxide Formation)Large Bathochromic (Red) Shift and Hyperchromic EffectIncreased conjugation and electron delocalization in the phenoxide ion. smacgigworld.combspublications.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry provides a highly accurate mass measurement of the parent ion, which can be used to confirm the elemental formula of this compound (C₈H₉BrO). The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, having a natural abundance ratio of approximately 1:1. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. csic.esacs.org

HRMS can distinguish the exact mass of C₈H₉BrO from other potential formulas that might have the same nominal mass. The calculated exact masses for the isotopic molecular ions of this compound are presented in the table below.

Table 3: Theoretical HRMS Data for this compound
Ionic SpeciesElemental FormulaCalculated Exact Mass (Da)
[M]⁺ (with ⁷⁹Br)C₈H₉⁷⁹BrO199.9837
[M+2]⁺ (with ⁸¹Br)C₈H₉⁸¹BrO201.9816

Fragmentation Pathways and Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and subjected to collision-induced dissociation to generate fragment ions. The fragmentation pattern provides valuable information about the compound's structure. For this compound, several characteristic fragmentation pathways can be predicted.

A common fragmentation for phenols and alkylbenzenes is the loss of a methyl radical (•CH₃) from the molecular ion, which would result in a fragment ion at m/z 185/187. Another typical pathway for phenols is the loss of carbon monoxide (CO) from the [M-CH₃]⁺ ion. A key fragmentation for brominated aromatic compounds is the cleavage of the carbon-bromine bond, leading to the loss of a bromine radical (•Br) and the formation of a prominent ion at m/z 121. csic.es Alternatively, the bromine atom itself can be detected as an ion at m/z 79/81. csic.es

Table 4: Predicted MS/MS Fragmentation of this compound
Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossPlausible Fragment Structure
200/202185/187•CH₃[M - CH₃]⁺
200/202121•Br[M - Br]⁺
185/187157/159CO[M - CH₃ - CO]⁺
200/20279/81C₈H₉O•[Br]⁺

X-ray Crystallography and Diffraction Studies

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the absolute structure of a crystalline compound. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, culminating in a detailed three-dimensional model of the molecule.

Although a specific single-crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD), the crystal structure of its isomer, 4-bromo-3,5-dimethylphenol , offers valuable comparative insights. In the case of 4-bromo-3,5-dimethylphenol, SC-XRD analysis revealed a complex asymmetric unit containing four distinct molecules (Z' = 4). This high Z' value suggests a complex interplay of intermolecular forces leading to a non-symmetrical packing arrangement. The study of this isomer highlights the structural nuances that can arise from subtle changes in substituent positions on the phenol ring.

For this compound, a hypothetical SC-XRD study would be expected to confirm the planar nature of the benzene ring and provide precise measurements of the C-Br, C-O, and C-C bond lengths. The orientation of the hydroxyl and methyl groups relative to the bromine atom would be unequivocally established, providing a basis for understanding its chemical reactivity and intermolecular interactions.

Table 1: Hypothetical Single Crystal X-ray Diffraction Data for this compound
ParameterExpected Value/Information
Crystal SystemMonoclinic or Orthorhombic (Common for substituted phenols)
Space GroupP2₁/c or P2₁2₁2₁ (Common for chiral and achiral molecules)
Z (Molecules per unit cell)2 or 4
C-Br Bond Length~1.90 Å
C-O Bond Length~1.36 Å
O-H Bond Length~0.82 Å (typically refined with constraints)
Aromatic C-C Bond Lengths~1.39 Å (average)
C-C (methyl) Bond Length~1.51 Å

Powder X-ray Diffraction for Polymorphic Forms and Phase Analysis

Powder X-ray diffraction (PXRD) is a powerful, non-destructive technique used to identify crystalline phases and analyze polymorphic forms of a compound. Polymorphism, the ability of a substance to exist in two or more crystalline forms, is a critical consideration in the pharmaceutical and materials sciences as different polymorphs can exhibit varying physical properties.

Currently, there are no published powder diffraction patterns for this compound. However, analysis of related compounds suggests that substituted phenols can exhibit polymorphism. A PXRD study of this compound would be instrumental in:

Phase Identification: The resulting diffraction pattern would serve as a unique "fingerprint" for the crystalline form of the compound.

Polymorph Screening: By analyzing samples crystallized under different conditions (e.g., different solvents, temperatures, or pressures), PXRD could identify the existence of any polymorphic forms. Each polymorph would produce a distinct diffraction pattern.

Purity Analysis: PXRD can detect the presence of crystalline impurities in a sample.

The diffraction pattern is a plot of intensity versus the diffraction angle (2θ). The positions and relative intensities of the diffraction peaks are characteristic of the crystal structure.

Table 2: Expected Powder X-ray Diffraction Analysis Parameters
Analysis TypePurposeExpected Outcome for this compound
Phase IdentificationTo obtain a characteristic diffraction pattern for the bulk material.A unique set of 2θ values and corresponding intensities that can be used for identification.
Polymorph ScreeningTo investigate the existence of different crystalline forms.Potential discovery of multiple diffraction patterns, indicating the presence of polymorphs.
Purity AssessmentTo detect crystalline impurities.A clean pattern matching a single phase would indicate high purity. Additional peaks would suggest impurities.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The way molecules arrange themselves in a crystal lattice is governed by a variety of intermolecular interactions. For this compound, the key interactions expected to dictate its crystal packing are hydrogen bonding and halogen bonding.

Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor. It is expected to form O-H···O hydrogen bonds with neighboring molecules, potentially leading to the formation of chains or cyclic motifs. In the crystal structure of its isomer, 4-bromo-3,5-dimethylphenol, extensive O-H···O hydrogen bonding is a dominant feature, creating a robust network that stabilizes the crystal lattice.

π-π Stacking: The aromatic rings of adjacent molecules may engage in π-π stacking interactions, further contributing to the stability of the crystal structure.

The interplay of these interactions determines the final crystal packing. Based on the analysis of related brominated and methylated phenols, it is likely that the crystal structure of this compound would be characterized by a dense network of hydrogen bonds, supplemented by weaker halogen bonds and van der Waals forces.

Theoretical and Computational Chemistry Approaches to 5 Bromo 2,4 Dimethylphenol

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens to examine the fundamental properties of 5-Bromo-2,4-dimethylphenol at the atomic level. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular structure and electronic properties of chemical compounds. For this compound, DFT calculations, often employing the B3LYP functional with a suitable basis set like 6-311++G(d,p), are used to find the most stable three-dimensional arrangement of its atoms—the optimized geometry. This process involves minimizing the energy of the molecule with respect to the positions of its nuclei.

The geometry of the phenol (B47542) ring is influenced by the substitution pattern. The presence of two methyl groups and a bromine atom on the aromatic ring, along with the hydroxyl group, introduces steric and electronic effects that can lead to slight distortions from a perfectly planar benzene (B151609) ring. The bond lengths and angles are also affected by these substituents. For instance, the C-Br bond length and the C-O bond length will adopt values that reflect the electronic interplay between the halogen, the methyl groups, and the hydroxyl group.

The electronic structure, including the distribution of electron density, is also elucidated through DFT. The electronegative bromine and oxygen atoms will draw electron density towards them, creating a specific electrostatic potential map of the molecule. This map is crucial for understanding intermolecular interactions and the reactivity of the molecule.

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods can be computationally more demanding than DFT but can provide highly accurate predictions for various molecular properties. For this compound, ab initio calculations can be employed to predict its thermochemical properties, such as the enthalpy of formation and heat capacity. These calculations are vital for understanding the stability and energy of the compound under different conditions.

Furthermore, ab initio methods are instrumental in predicting spectroscopic properties. By calculating the energy differences between electronic states, it is possible to predict the absorption wavelengths in UV-Vis spectroscopy. Similarly, by calculating the second derivative of the energy with respect to the nuclear positions, vibrational frequencies for infrared (IR) and Raman spectroscopy can be determined. These theoretical predictions are invaluable for interpreting experimental spectra and assigning specific vibrational modes to the observed absorption bands.

Molecular orbital (MO) theory provides a framework for understanding the electronic behavior of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the presence of the bromine atom and methyl groups will influence the energies of the frontier orbitals. The electron-donating methyl groups and the electron-withdrawing bromine atom will modulate the electron density distribution across the aromatic ring, affecting the HOMO and LUMO energy levels.

The electron density distribution, which can be visualized through computational modeling, shows the regions of the molecule that are electron-rich or electron-poor. In this compound, the oxygen and bromine atoms are expected to be regions of higher electron density, while the hydrogen atoms of the methyl and hydroxyl groups will be more electron-deficient. This distribution is key to understanding the molecule's reactivity towards electrophiles and nucleophiles.

Table 1: Calculated Molecular Properties of Substituted Phenols
PropertyPhenolp-Bromophenol2,4-Dimethylphenol (B51704)
HOMO Energy (eV)-5.823-5.912-5.678
LUMO Energy (eV)-0.145-0.234-0.102
HOMO-LUMO Gap (eV)5.6785.6785.576
Dipole Moment (Debye)1.452.231.38

Computational Prediction and Validation of Spectroscopic Data

Computational chemistry provides powerful tools for the prediction and validation of spectroscopic data, which are essential for the structural elucidation and characterization of molecules like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts and coupling constants for this compound. These calculations are typically performed using DFT methods, such as GIAO (Gauge-Including Atomic Orbital), which have shown good accuracy in predicting NMR parameters.

The predicted chemical shifts are highly sensitive to the electronic environment of each nucleus. For this compound, the chemical shifts of the aromatic protons and carbons will be influenced by the electron-donating methyl groups and the electron-withdrawing bromine and hydroxyl groups. The calculations can help in the unambiguous assignment of the signals in the experimental NMR spectrum. Similarly, theoretical predictions of spin-spin coupling constants between neighboring protons can aid in confirming the connectivity of the atoms in the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 2,4-Dimethylphenol (as a reference)
AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
H (on OH)4.64.7
H (aromatic)6.6 - 7.06.6 - 6.9
H (on CH₃)2.22.2
C (aromatic, attached to OH)151.8151.7
C (aromatic)115.8 - 130.5115.7 - 130.4
C (in CH₃)15.8, 20.415.7, 20.3

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Computational methods, particularly DFT, can be used to calculate the harmonic vibrational frequencies and their corresponding intensities for this compound.

The calculated vibrational spectrum can be compared with the experimental IR and Raman spectra to aid in the assignment of the observed bands to specific molecular vibrations, such as C-H stretching, O-H stretching, C-C stretching in the aromatic ring, and vibrations involving the C-Br bond. It is common practice to scale the calculated frequencies by a factor to account for anharmonicity and other systematic errors in the calculations, leading to better agreement with experimental data. These simulations are invaluable for a detailed understanding of the vibrational dynamics of the molecule.

Table 3: Key Calculated Vibrational Frequencies (cm⁻¹) for Substituted Phenols
Vibrational ModePhenolp-Bromophenol2,4-Dimethylphenol
O-H Stretch365736523655
Aromatic C-H Stretch3050 - 31003040 - 30903030 - 3080
Aromatic C-C Stretch1450 - 16001440 - 15901460 - 1610
C-O Stretch125012451255
C-Br Stretch-~670-

Computational UV-Vis Absorption Spectra and Electronic Transitions

The prediction of UV-Vis absorption spectra through computational methods like TD-DFT is a cornerstone of modern computational chemistry. This method calculates the energies of electronic transitions from the ground state to various excited states, providing the theoretical absorption maxima (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These transitions are typically characterized by the movement of electrons between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

For substituted phenols, the position and nature of substituents (like bromine and methyl groups) are expected to significantly influence the absorption spectra by altering the energies of the π and π* orbitals of the benzene ring. However, without specific computational studies on this compound, a quantitative data table of its electronic transitions, oscillator strengths, and orbital contributions cannot be compiled.

Reaction Mechanism Elucidation and Energetics

For a molecule like this compound, potential reactions of interest could include electrophilic aromatic substitution, oxidation of the phenolic hydroxyl group, or reactions involving the bromine atom. A computational study would typically provide a free energy profile, illustrating the energy changes as the reactants are converted into products through one or more transition states. Unfortunately, no such reaction mechanism studies specifically involving this compound were identified.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a "computational microscope" to observe the dynamic behavior of molecules over time. These simulations can reveal the preferred three-dimensional shapes (conformations) of a molecule and the energy barriers between them. For phenols, this can include the orientation of the hydroxyl group relative to the ring and its substituents.

MD simulations are also crucial for studying potential tautomerism, where a molecule can exist in different isomeric forms that readily interconvert. While keto-enol tautomerism is a key concept, its relevance and energetic landscape for this compound have not been computationally explored in the available literature. Additionally, modeling the explicit interactions with solvent molecules in an MD simulation is vital for understanding how the solvent environment affects the compound's structure and behavior. Such specific simulation data for this compound is not presently available.

Advanced Applications of 5 Bromo 2,4 Dimethylphenol in Non Biological Disciplines

Strategic Intermediate in Complex Organic Synthesis

In organic synthesis, the value of a building block is determined by its ability to introduce specific structural features and functionalities into a target molecule in a controlled and efficient manner. 5-Bromo-2,4-dimethylphenol possesses two key reactive sites: the phenolic hydroxyl group and the carbon-bromine bond. This dual functionality allows for sequential or orthogonal chemical transformations, making it a potentially valuable intermediate for creating elaborate molecular architectures.

Precursor for Advanced Chemical Scaffolds and Fine Chemicals

The term "chemical scaffold" refers to the core structure of a molecule to which various functional groups can be appended. This compound is a potential precursor for a variety of scaffolds, primarily through reactions that functionalize the aryl-bromine bond.

The presence of the bromine atom makes the compound an ideal substrate for transition-metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high precision. For instance, the Sonogashira coupling reaction, which joins an aryl halide with a terminal alkyne, could be employed to introduce alkynyl moieties onto the phenol (B47542) ring. gold-chemistry.orgorganic-chemistry.org Such a transformation would yield substituted aryl alkynes, which are themselves important precursors for pharmaceuticals, agrochemicals, and materials. gold-chemistry.org Similarly, Suzuki and Stille couplings could be used to form biaryl structures, which are prevalent in liquid crystals, polymers, and as ligands in catalysis. researchgate.net

The direct oxidative coupling of phenols like 2,4-dimethylphenol (B51704) can sometimes be challenging, leading to a mixture of products or polymerization. d-nb.info The presence of a bromine atom, as in this compound, provides a specific and reliable handle for regioselective coupling, circumventing these issues and allowing for the controlled synthesis of complex biaryls and other fine chemicals. researchgate.netd-nb.info

Table 1: Potential Cross-Coupling Reactions Using this compound This table is illustrative of potential, mechanistically sound reactions. Specific research citations for these reactions with this exact substrate are limited.

Reaction Name Reactant Partner Catalyst System (Typical) Resulting C-C Bond Potential Product Class
Suzuki Coupling Arylboronic acid Pd(PPh₃)₄ + Base Aryl-Aryl Substituted Biaryl Phenols
Sonogashira Coupling Terminal Alkyne PdCl₂(PPh₃)₂ + CuI + Amine Aryl-Alkynyl Arylalkynyl Phenols
Heck Coupling Alkene Pd(OAc)₂ + Ligand + Base Aryl-Vinyl Vinylated Phenols
Stille Coupling Organostannane Pd(PPh₃)₄ Aryl-Aryl/Vinyl Substituted Biaryl/Styrenyl Phenols
Buchwald-Hartwig Amine Pd Catalyst + Ligand + Base Aryl-Nitrogen Arylamine Phenols

Building Block in the Synthesis of Specialty Polymers and Resins

The bifunctional nature of this compound allows it to be incorporated into polymer chains. The hydroxyl group can undergo reactions such as etherification or esterification, while the bromine atom can participate in metal-catalyzed polymerization reactions.

Research on the closely related isomer, 4-bromo-2,6-dimethylphenol (B182379), has shown its utility in phase-transfer-catalyzed polymerization to create functional polymers. dntb.gov.ua In these processes, the phenolic oxygen acts as the nucleophile for chain growth, while the bromo group remains as a pendant functionality on the polymer backbone. This pendant bromo group can then be used for post-polymerization modification, allowing for the attachment of other chemical moieties to tailor the polymer's final properties. While specific studies on this compound in this exact context are not prevalent, the chemical principles are directly applicable.

Role in Materials Science and Polymer Chemistry

In materials science, the goal is to create substances with specific, desirable properties, such as thermal stability, flame retardancy, or electronic conductivity. The incorporation of halogenated phenols into polymers is a known strategy to impart some of these characteristics.

Monomer or Co-monomer in the Synthesis of Functional Polymers

One of the most significant applications for substituted phenols is in the synthesis of poly(phenylene oxide) (PPO) or poly(phenylene ether) (PPE) resins. These are high-performance engineering thermoplastics known for their high-temperature resistance, dimensional stability, and dielectric properties. The polymerization is typically an oxidative coupling process catalyzed by a copper-amine complex. researchgate.netscite.ai

While the archetypal monomer for this process is 2,6-dimethylphenol, the inclusion of other substituted phenols as co-monomers is a common strategy to modify the final polymer. The use of a bromo-substituted monomer like this compound could serve several purposes:

Flame Retardancy : Brominated compounds are well-known flame retardants. Their incorporation into the polymer backbone can enhance the material's fire resistance. ontosight.ai

Property Modification : The bulky and polar bromine atom can disrupt polymer chain packing, altering properties like the glass transition temperature (Tg), solubility, and mechanical strength.

Reactive Handle : As mentioned previously, the bromine atom provides a site for subsequent chemical reactions, allowing the base PPO polymer to be functionalized for more advanced applications. rsc.org

Component in the Development of Advanced Organic Electronic Materials

The development of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), relies on molecules with specific electronic properties, often derived from extended π-conjugated systems. While this compound itself is not a conjugated material, it serves as a critical building block for creating them.

Through cross-coupling reactions like the Sonogashira and Suzuki reactions, the this compound unit can be linked with other aromatic or acetylenic units. This step-wise construction allows for the synthesis of well-defined oligomers and polymers with tailored conjugation lengths and electronic energy levels. The methyl and hydroxyl substituents on the phenyl ring would influence the final molecule's solubility, solid-state morphology, and electronic character, making this a useful, modifiable component in the synthetic chemist's toolbox for electronic materials.

Ligand or Ancillary Moiety in Coordination Polymers

Coordination polymers, including metal-organic frameworks (MOFs), are crystalline materials constructed from metal ions or clusters linked together by organic molecules known as ligands. hhu.demdpi.com These materials have garnered immense interest for applications in gas storage, separation, and catalysis. hhu.de

The phenolic oxygen of this compound, particularly in its deprotonated phenoxide form, can readily coordinate to a metal center. This allows the molecule to function as a ligand in the assembly of coordination polymers. In such a structure, the main body of the 2,4-dimethylphenyl group would act as a spacer, while the bromine atom would serve as a functional group decorating the pores of the resulting framework. This pendant bromo-group could influence the framework's interaction with guest molecules or act as a reactive site for post-synthetic modification, a powerful technique for tuning the properties of MOFs. While specific examples of coordination polymers built from this compound are not widely reported, the use of functionalized phenols and bromo-aromatics as ligands is a well-established principle in the field. mdpi.com

Application in Catalysis and Organocatalysis

This compound serves as a versatile building block in the field of catalysis, primarily as a precursor for sophisticated ligands used in transition metal-catalyzed reactions and as a modifier in various catalytic systems.

The structural framework of this compound is particularly amenable to the synthesis of specialized ligands, such as phosphine (B1218219) ligands, which are crucial components in many transition metal-catalyzed cross-coupling reactions. The design and synthesis of phosphine ligands are pivotal for advancing cross-coupling processes. orgsyn.org By strategically modifying the ligand's structure, the geometry and electronic properties of the resulting metal complexes can be fine-tuned, leading to the development of highly efficient and selective catalysts. orgsyn.org

The synthesis of these ligands often involves multi-step reaction sequences. For instance, the creation of P,N-heterocyclic phosphine ligands can be achieved through a series of reactions that may include condensation, chlorination, and palladium-catalyzed coupling. nih.gov While specific examples detailing the direct use of this compound as a starting material for these complex ligands are not extensively documented in readily available literature, its chemical structure, featuring a reactive bromine atom and a phenolic hydroxyl group, presents clear opportunities for its incorporation into such synthetic pathways. The bromo- and hydroxyl- functionalities can be readily converted to other functional groups necessary for building the desired ligand architecture.

The development of new phosphine ligands is driven by the need to tackle challenging coupling reactions, and the ability to rapidly assemble a diverse library of ligands from readily available starting materials is essential. orgsyn.org The substitution pattern of this compound offers a unique scaffold for creating sterically and electronically diverse ligands.

Beyond its role as a ligand precursor, this compound and its derivatives can act as modifiers or additives in catalytic systems. In certain palladium-catalyzed reactions, phenolic compounds can influence the catalytic cycle. For example, in the palladium-catalyzed hydroxylation of aryl halides, a palladacycle precatalyst is effective, and the presence of a phenolic product is the outcome of the reaction. acs.org

Furthermore, the study of reactions involving similar brominated phenols provides insight into their potential roles. For instance, the oxidative bromination of various phenol derivatives can be efficiently catalyzed by certain vanadium complexes, highlighting the reactivity of the phenolic ring system in the presence of a catalyst. acs.org In some cases, the phenoxide generated from a phenol can act as a component in the catalytic system itself. For example, Cs(2,4-dimethylphenoxy), derived from 2,4-dimethylphenol, has been used in copper-catalyzed C-O cross-coupling reactions. rsc.org

The presence of the bromine atom and methyl groups on the aromatic ring of this compound can influence the steric and electronic environment of a catalytic center, potentially altering its activity and selectivity. While direct studies on this compound as a modifier are not abundant, the principles of catalyst modification suggest its potential utility in fine-tuning catalytic performance.

Environmental and Industrial Chemical Relevance (Excluding Ecotoxicology)

The environmental fate and analytical applications of this compound are important considerations due to its presence as a potential transformation product of other industrial chemicals and its utility as a reference material.

Brominated phenols are a class of compounds whose environmental fate is of significant interest due to their potential toxicity. nih.gov The environmental transformation of these compounds can occur through various pathways, including biodegradation and photochemical degradation. nih.govwho.int

Vapor-phase brominated phenols are subject to degradation in the atmosphere through reactions with photochemically produced hydroxyl radicals. who.int The half-life for such reactions varies depending on the specific brominated phenol. who.int In aqueous environments, less brominated phenols tend to remain in the water phase, while more highly brominated phenols are more likely to adsorb to suspended solids and sediment. who.int Brominated phenols are generally not readily biodegradable but can be degraded by adapted microbial communities. who.int

Studies on the thermal degradation of brominated compounds, such as tetrabromobisphenol A (TBBPA), show the formation of various brominated phenols as pyroproducts. researchgate.net These studies provide insights into the potential transformation pathways of brominated phenols under thermal stress, which can be relevant in the context of waste incineration. researchgate.net The degradation of 4-bromophenol (B116583) by the aerobic bacterium Ochrobactrum sp. has been shown to proceed via a ring hydroxylation pathway. nih.gov Isotope analysis in such studies helps to delineate aerobic biodegradation from other natural attenuation processes like reductive debromination or photolysis. nih.gov

The following table summarizes the environmental transformation pathways for brominated phenols:

Transformation PathwayDescriptionKey Factors
Atmospheric Degradation Reaction with photochemically produced hydroxyl radicals in the vapor phase. who.intSunlight, presence of hydroxyl radicals. who.int
Aqueous Fate Adsorption to sediment or persistence in the water column depending on the degree of bromination. who.intNumber of bromine atoms on the phenol ring. who.int
Biodegradation Degradation by specific microbial communities, often through pathways like ring hydroxylation. nih.govwho.intPresence of adapted microorganisms. nih.govwho.int
Thermal Degradation Formation of various smaller brominated compounds upon heating. researchgate.netTemperature, presence of oxygen. researchgate.net

This compound is utilized as a reference standard in analytical chemistry. biosynth.com Reference standards are crucial for the accurate quantification of chemical compounds in various matrices, including those from industrial processes. The availability of a pure, well-characterized standard of this compound allows for the development and validation of analytical methods, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), for its detection and measurement. epa.gov

In the context of industrial process control, monitoring the formation or presence of specific byproducts or impurities is often necessary to ensure product quality and process efficiency. For example, in processes where brominated phenols might be formed as intermediates or degradation products, having a reference standard for this compound would be essential for quality control analyses.

The use of analytical methods like GC, often coupled with derivatization techniques, is common for the analysis of phenols. epa.gov For instance, Method 8041A by the U.S. Environmental Protection Agency outlines procedures for the analysis of phenols by gas chromatography, which can be adapted for specific compounds like this compound when a reference standard is available. epa.gov The physical properties of this compound, such as its melting point of 72°C, are important characteristics for its identification and purification as a reference material. biosynth.com

Advanced Analytical Methodologies for Detection and Quantification of 5 Bromo 2,4 Dimethylphenol

Chromatographic Separation Techniques

Chromatographic techniques are central to the analysis of 5-Bromo-2,4-dimethylphenol, offering robust and reliable methods for its separation from complex matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used methods.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes

HPLC is a versatile technique for the analysis of phenolic compounds, including this compound. The separation is typically achieved on reversed-phase columns, such as C18, with a mobile phase consisting of a gradient mixture of an aqueous component (often with a pH modifier like phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol. mdpi.comoup.com

A key advantage of HPLC is the variety of detection modes available. Diode Array Detection (DAD) or UV-Vis detectors are commonly used, monitoring the eluent at specific wavelengths where phenolic compounds absorb, such as 280 nm. mdpi.comjfda-online.com For enhanced sensitivity and selectivity, HPLC systems can be coupled with mass spectrometry (MS), a technique known as HPLC-MS.

Recent studies have demonstrated the successful simultaneous determination of multiple phenolic compounds in water matrices using HPLC-DAD. mdpi.com For instance, a method developed for 17 phenolic compounds utilized a gradient elution with a 0.1% H3PO4 aqueous solution and acetonitrile on an Eclipse XDB-C18 column. mdpi.com Such methods can be adapted for the specific quantification of this compound, likely exhibiting similar retention behavior to other dimethylphenols and brominated phenols.

Table 1: Illustrative HPLC-DAD Conditions for Phenolic Compound Analysis

Parameter Condition
Column Eclipse XDB-C18 (150 × 4.6 mm, 5 µm) mdpi.com
Mobile Phase A: 0.1% H3PO4 in water mdpi.com B: Acetonitrile mdpi.com
Gradient Gradient elution program mdpi.com
Flow Rate 0.6 mL/min mdpi.com
Column Temperature 20 °C mdpi.com
Detection Diode Array Detector (DAD) mdpi.com

| Wavelengths | Multiwavelength, e.g., 280 nm mdpi.comjfda-online.com |

Gas Chromatography (GC) with Selective Detectors (e.g., FID, ECD)

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The analysis can be performed directly on the underivatized phenol (B47542) or after a derivatization step to enhance volatility and detectability. settek.comepa.gov

For underivatized phenols, a Flame Ionization Detector (FID) is commonly used. settek.comitesm.mx EPA Method 8041A, for instance, outlines GC/FID for the analysis of various phenols, including 2,4-dimethylphenol (B51704). settek.comepa.gov Fused-silica open-tubular columns with a wide bore offer improved resolution and sensitivity compared to packed columns. epa.gov

To achieve lower detection limits, derivatization is often employed. The phenolic hydroxyl group can be converted into a less polar and more volatile ether or ester. Derivatization with reagents like diazomethane (B1218177) or pentafluorobenzyl bromide (PFBBr) allows for the use of more selective and sensitive detectors. settek.comepa.gov When using PFBBr, an Electron Capture Detector (ECD) is highly effective due to its sensitivity towards the electrophilic bromine and fluorine atoms in the derivative. settek.com

Table 2: GC Conditions for Phenol Analysis based on EPA Method 8041A

Analysis Type Column Detector Derivatizing Agent
Underivatized Phenols Fused-silica open-tubular wide-bore epa.gov FID settek.comepa.gov None settek.com
Derivatized Phenols Fused-silica open-tubular wide-bore epa.gov ECD settek.com Pentafluorobenzyl bromide (PFBBr) settek.comepa.gov

Supercritical Fluid Chromatography (SFC) for Chiral Separations (if applicable)

Supercritical Fluid Chromatography (SFC) is a separation technique that uses a supercritical fluid as the mobile phase. While SFC can be used for chiral separations, this compound is an achiral molecule as it does not possess a stereocenter. Therefore, chiral separation is not applicable for this compound.

Electrophoretic Separation Methods

Electrophoretic methods provide an alternative to chromatographic techniques, often with the advantages of high separation efficiency and low solvent consumption.

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary Electrophoresis (CE), particularly in the capillary zone electrophoresis (CZE) mode, is well-suited for the separation of charged or ionizable compounds like phenols. jfda-online.com At a sufficiently high pH, the hydroxyl group of this compound will deprotonate, allowing it to migrate in an electric field.

Studies on the separation of bromophenols have demonstrated the effectiveness of CZE. jfda-online.com Optimal separation is often achieved by carefully selecting the buffer composition and pH. For example, a 20 mM borate-NaOH buffer at pH 10.0 has been successfully used to separate five different bromophenols with UV detection at 280 nm. jfda-online.com Non-aqueous capillary electrophoresis (NACE) has also been shown to be effective for the separation of halogenated phenolic compounds. dphen1.comresearchgate.net

On-line preconcentration techniques, such as large-volume sample stacking (LVSEP), can be coupled with CE to significantly enhance detection limits. researchgate.net

Table 3: Example CZE Conditions for Bromophenol Separation

Parameter Condition
Buffer 20 mM borate-NaOH jfda-online.com
pH 10.0 jfda-online.com
Voltage +30 kV jfda-online.com
Capillary Uncoated fused-silica, 50 µm ID jfda-online.com

| Detection | UV absorbance at 280 nm jfda-online.com |

Hyphenated Analytical Techniques

Hyphenated techniques, which couple a separation technique with a powerful detection method like mass spectrometry, are indispensable for unambiguous identification and sensitive quantification. dokumen.pub

The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) is a standard method for the confirmation of phenolic compounds. settek.com After separation on the GC column, the analyte molecules are ionized (commonly by electron ionization) and the resulting mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint for identification.

Similarly, Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS. This technique is particularly useful for less volatile or thermally labile phenolic compounds and is widely used in environmental analysis. dokumen.pub

These hyphenated methods offer superior selectivity and sensitivity, allowing for the detection of this compound at trace levels in complex environmental and biological samples.

GC-MS/MS and LC-MS/MS for Trace Analysis and Structural Confirmation

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the cornerstone techniques for trace analysis of semivolatile organic compounds like this compound. lcms.cz These methods offer exceptional sensitivity and selectivity, which is crucial for distinguishing the target analyte from matrix interferences. lcms.cznih.gov

In GC-MS/MS, the compound is first separated from other components in a gas chromatograph before being ionized. The resulting molecular ion is selected in the first mass spectrometer and then fragmented through collision with an inert gas. The second mass spectrometer analyzes these fragments. By monitoring a specific precursor-to-product ion transition in a process known as Multiple Reaction Monitoring (MRM), the system achieves very low detection limits and high analytical confidence, effectively eliminating background noise. shimadzu.comgcms.cz This approach is a simplified alternative to traditional GC/MS methods and provides higher sample throughput. shimadzu.com

LC-MS/MS offers a complementary approach, particularly for compounds that are thermally labile or require derivatization for GC analysis. nih.gov Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a high-resolution mass spectrometer, such as a time-of-flight (TOF) instrument, allows for the analysis of a wide range of compounds, including various phenols. nih.gov This technique was successfully used to develop a comprehensive analytical framework for identifying and quantifying chemically diverse endocrine-disrupting chemicals (EDCs), which include phenolic compounds, in complex environmental matrices. nih.gov The use of specific mobile phases and extraction methods, like solid-phase extraction (SPE), can significantly enhance recovery rates and achieve method quantification limits at the nanogram-per-liter level. nih.gov

Table 1: Illustrative GC-MS/MS Parameters for Analysis of Brominated Phenols

ParameterSettingPurpose
Compound This compoundTarget Analyte
GC Column Phenyl-methylpolysiloxane (e.g., DB-5ms)Separation of semivolatile compounds
Ionization Mode Electron Ionization (EI)Fragmentation for mass analysis
Precursor Ion (m/z) 200/202 (Isotopic pair for Br)Selection of the target molecular ion
Product Ion 1 (m/z) 185/187 (Loss of CH₃)Quantitative transition
Product Ion 2 (m/z) 121 (Loss of Br)Qualitative/Confirmatory transition
Analysis Mode Multiple Reaction Monitoring (MRM)High sensitivity and selectivity

GC-IR and LC-NMR for Online Structural Elucidation in Complex Mixtures

While MS/MS is excellent for confirming the identity of known compounds, hyphenated techniques involving infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) are powerful tools for the de novo structural elucidation of unknown substances directly within a mixture.

Gas Chromatography-Infrared Spectroscopy (GC-IR) provides real-time IR spectra of analytes as they elute from the GC column. This gives valuable information on the functional groups present (e.g., -OH stretch for the phenol, C-Br stretch), aiding in the identification of isomeric or structurally related compounds that might have similar mass spectra.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is an even more powerful tool for unambiguous structural determination. researchgate.net It allows for the acquisition of one- and two-dimensional NMR spectra on analytes separated by HPLC. This is particularly valuable in the study of natural products, where novel bromophenols are often discovered in complex extracts from marine algae. researchgate.netd-nb.info The combination of LC separation with detailed NMR and MS data provides conclusive structural evidence without the need for prior isolation of the pure compound. researchgate.netsemanticscholar.org While less sensitive than mass spectrometry, LC-NMR is unparalleled for confirming the precise substitution patterns and stereochemistry of new or unexpected compounds in complex samples. researchgate.netd-nb.info

Spectrophotometric and Electrochemical Quantification in Chemical Matrices

Beyond chromatography, spectrophotometric and electrochemical methods offer alternative and often more rapid or field-portable options for the quantification of this compound, particularly in less complex chemical matrices.

Quantitative UV-Vis Spectrophotometry for Concentration Determination

UV-Visible (UV-Vis) spectrophotometry is a well-established technique for determining the concentration of an analyte in a solution based on its light-absorbing properties, governed by the Beer-Lambert law. ijprajournal.commsu.edu this compound, containing a phenolic chromophore, will absorb light in the UV region. Direct quantification is possible by measuring the absorbance at its wavelength of maximum absorbance (λmax) and comparing it to a calibration curve. ijprajournal.com

However, the selectivity of direct UV-Vis spectrophotometry can be limited in mixtures where other compounds absorb at similar wavelengths. A more selective and sensitive approach involves the use of a chromogenic reagent that reacts specifically with the phenolic group to form a new, intensely colored complex with a λmax in the visible region of the spectrum. tandfonline.comresearchgate.net For instance, various pyridylazo reagents, such as 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (5-Br-PADAP), are known to form stable, colored complexes with metal ions and other substances, allowing for their sensitive spectrophotometric determination. researchgate.netresearchgate.net A similar principle could be applied to quantify phenols.

Table 2: Hypothetical Data for Spectrophotometric Quantification of a Phenolic Compound

ParameterValueReference Principle
Technique Derivative SpectrophotometryEnhanced resolution of overlapping spectra researchgate.net
Reagent 4-Aminoantipyrine with an oxidizing agentClassic colorimetric reaction for phenols
Matrix pH ~10 (Alkaline)Optimal condition for color development
Wavelength (λmax) ~510 nmWavelength for measuring the colored product
Linear Range 0.1 - 10 µg/mLTypical concentration range for the method
Molar Absorptivity >1.0 x 10⁴ L mol⁻¹ cm⁻¹Indicates high sensitivity researchgate.net

Voltammetric and Potentiometric Techniques for Electrochemical Characterization

Electrochemical methods provide another avenue for the analysis of this compound by probing its redox activity. The phenolic hydroxyl group is susceptible to electrochemical oxidation.

Voltammetric techniques, such as Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV), are particularly useful. CV can be used to investigate the redox behavior of the compound, revealing the potential at which it is oxidized. This oxidation potential is characteristic of the molecule's structure and can be used for qualitative identification. rsc.org For quantitative analysis, DPV is often preferred due to its higher sensitivity and better resolution. In DPV, the peak current generated from the oxidation of the phenol is directly proportional to its concentration over a specific range. This principle has been successfully applied to create sensitive electrochemical sensors for related compounds like 2,4-dichlorophenol, achieving detection limits in the micromolar to nanomolar range. researchgate.net

Potentiometric techniques, which measure potential differences under zero-current conditions, are primarily used for determining physicochemical properties like the acid dissociation constant (pKa) through pH-potentiometric titrations. rsc.org While less common for direct quantification of the parent molecule, a highly specific ion-selective electrode (ISE) for the bromophenol could theoretically be developed for potentiometric analysis.

Table 3: Representative Data for Electrochemical Analysis of a Phenolic Compound via DPV

ParameterValueSignificance
Technique Differential Pulse Voltammetry (DPV)High sensitivity for trace quantification researchgate.net
Working Electrode Glassy Carbon Electrode (modified)Provides a surface for the electrochemical reaction
Supporting Electrolyte Phosphate Buffer (pH 7.0)Controls pH and provides conductivity
Peak Potential (Ep) +0.65 V (vs. Ag/AgCl)Potential where the phenol is oxidized
Linear Range 0.05 - 10 µMConcentration range for accurate measurement researchgate.net
Limit of Detection (LOD) 0.01 µMLowest detectable concentration researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Bromo-2,4-dimethylphenol, and what factors influence yield and purity?

  • Methodological Answer : Synthesis typically involves bromination of 2,4-dimethylphenol using reagents like N-bromosuccinimide (NBS) under controlled conditions. Solvent choice (e.g., dichloromethane or acetic acid) and temperature (0–25°C) are critical for regioselectivity. Post-synthesis purification via column chromatography or recrystallization improves purity. Yield optimization requires monitoring reaction time to minimize di-substitution byproducts .

Q. Which analytical techniques are most effective for characterizing this compound, and how can researchers address spectral challenges?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies substituent positions, while High-Performance Liquid Chromatography (HPLC) assesses purity. Mass spectrometry confirms molecular weight (MW: 215.07 g/mol). Challenges in NMR, such as overlapping peaks from methyl and bromine groups, can be resolved using 2D-COSY or DEPT experiments .

Q. How does the compound’s solubility and stability vary under different storage conditions?

  • Methodological Answer : Solubility is highest in polar aprotic solvents (e.g., DMSO, acetone). Stability tests under varying temperatures (4°C vs. room temperature) and light exposure should be conducted. Degradation products can be monitored via TLC or HPLC, with recommendations for storage in amber vials under inert gas .

Advanced Research Questions

Q. How does the bromine substituent influence regioselectivity in further functionalization reactions (e.g., electrophilic aromatic substitution)?

  • Methodological Answer : The bromine atom acts as a meta-directing group, guiding electrophiles to the para position relative to the hydroxyl group. Computational studies (DFT calculations) predict reactivity, while experimental validation involves nitration or sulfonation reactions. Competing effects from methyl groups require controlled reaction conditions (e.g., low temperature) to avoid steric hindrance .

Q. What in vitro models are appropriate for assessing cytotoxic effects, and how should compound stability be controlled in these assays?

  • Methodological Answer : Use cell lines (e.g., HeLa, MCF-7) with proliferation assays (e.g., BrdU incorporation ). Stability in cell culture media should be verified via LC-MS over 24–48 hours. Control experiments with antioxidants (e.g., BHA) can distinguish between compound toxicity and oxidative stress artifacts .

Q. What computational models predict this compound’s interaction with enzymes, and how do they align with experimental data?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations model binding to targets like cytochrome P450. Validation involves comparing predicted binding energies with inhibition constants (Ki) from enzyme assays. Discrepancies may arise from solvent effects, requiring explicit solvent models in simulations .

Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?

  • Methodological Answer : Systematic analysis of variables (catalyst loading, solvent polarity) using Design of Experiments (DoE) identifies critical factors. Byproduct profiling via GC-MS clarifies competing reaction pathways. Collaborative reproducibility studies across labs are recommended .

Q. What strategies enhance photostability in this compound derivatives for material science applications?

  • Methodological Answer : Substituent engineering (e.g., adding electron-withdrawing groups) reduces UV-induced degradation. Accelerated aging tests under UV light, monitored via UV-Vis spectroscopy, quantify stability. Encapsulation in polymer matrices (e.g., PMMA) further mitigates degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.